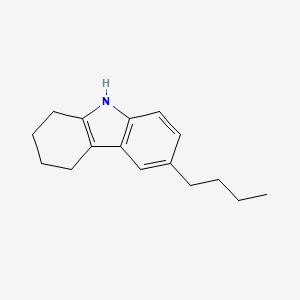

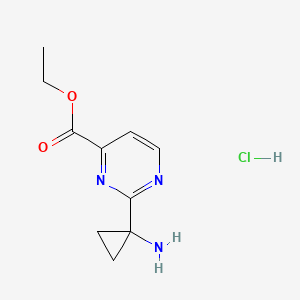

![molecular formula C15H11N3O3S2 B2887109 N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide CAS No. 110226-92-1](/img/structure/B2887109.png)

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are found in antibiotics like thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallized in a different crystal system or space group .

Chemical Reactions Analysis

The metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted . Metalation reactions consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the functional groups attached to the benzothiazole ring . For example, the o-NO2 substituent with intrinsic steric hindrance engendered a distorted geometry .

Aplicaciones Científicas De Investigación

Thiazolide-Induced Apoptosis in Colorectal Tumor Cells

- Study Overview : Investigated thiazolides, a novel class of anti-infectious agents, and their ability to induce cell death in colon carcinoma cell lines. This study emphasizes the interaction between thiazolides and the detoxification enzyme GSTP1, critical for apoptosis induction in colorectal tumor cells, suggesting a potential research avenue for the compound (Brockmann et al., 2014).

In Vitro Effects of Thiazolides on Giardia lamblia

- Study Overview : Explored the anti-infective properties of thiazolides, including nitazoxanide and its derivatives, against Giardia lamblia, demonstrating the broad antimicrobial activity spectrum of thiazolides. This highlights the compound's potential for antimicrobial research applications (Müller et al., 2006).

Novel Synthesis Techniques and Anticancer Activity

- Study Overview : Describes the synthesis of new thiazole derivatives and their evaluation as potential anticancer agents. This research indicates the versatility of thiazole compounds in synthesizing agents with potential therapeutic applications, relevant to the compound of interest (Romero-Castro et al., 2011).

Thiazolides as Anti-Infective Drugs

- Study Overview : Detailed the broad spectrum of activities of thiazolides against various pathogens and their mechanism of action, suggesting a promising research direction for studying the anti-infective properties of thiazole derivatives (Hemphill et al., 2012).

Synthesis and Biological Evaluation of Benzothiazole Derivatives

- Study Overview : Focused on the synthesis and antibacterial activity of hydroxy-substituted benzothiazole derivatives, pointing towards the potential of thiazole compounds in developing new antibacterial agents (Gupta, 2018).

Mecanismo De Acción

Target of Action

The compound N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide, also known as N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects . For example, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes .

Biochemical Pathways

Given that some thiazole derivatives inhibit the biosynthesis of prostaglandins, it can be inferred that this compound may affect the arachidonic acid pathway . Prostaglandins, derived from arachidonic acid, originate from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-22-15-17-12-6-5-10(8-13(12)23-15)16-14(19)9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZFOQLOTCFZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)

![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)

![3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B2887031.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)